molecular formula C18H23FN4O B6444139 3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine CAS No. 2640828-92-6

3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine

Cat. No.: B6444139
CAS No.: 2640828-92-6
M. Wt: 330.4 g/mol
InChI Key: BWMVWEOKEMFAFE-UHFFFAOYSA-N
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Description

3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine (CAS 2640828-92-6) is a specialized chemical compound with a molecular formula of C18H23FN4O and a molecular weight of 330.40 g/mol . This molecule features a pyridazine core coupled with a 5-fluoropyridine subunit and a pyrrolidine ring, a structure designed for enhanced stability and optimized target binding affinity . The tert-butyl group provides steric hindrance that contributes to the molecule's stability, while the fluoropyridine moiety helps fine-tune its electronic properties . The pyrrolidine ring, containing a tertiary amine, offers conformational flexibility, which can be crucial for effective interaction with biological targets . This compound is primarily investigated in pharmacological research for its potential as a kinase inhibitor or as a selective ligand, where it demonstrates a promising pharmacokinetic profile . It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-tert-butyl-6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-18(2,3)15-5-6-16(22-21-15)23-9-8-13(11-23)12-24-17-7-4-14(19)10-20-17/h4-7,10,13H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMVWEOKEMFAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Tert-butylation of Pyridazine

A common route involves lithiation of 6-chloropyridazine followed by reaction with tert-butyl electrophiles. For example:

  • Lithiation : Treatment of 6-chloropyridazine with n-BuLi at -78°C generates a reactive aryl lithium species.

  • Alkylation : Quenching with tert-butyl bromide or tert-butyl chloroformate introduces the tert-butyl group.

Example Protocol

  • Reagents : n-BuLi (1.32 M in hexane), tert-butyl chloroformate, THF, -78°C.

  • Yield : ~60–70% (based on analogous tert-butylations).

Functionalization at Position 6

The 6-chloro substituent serves as a leaving group for subsequent nucleophilic aromatic substitution (SNAr) with pyrrolidine. Activation via electron-withdrawing groups (e.g., nitro, carbamate) enhances reactivity.

Preparation of 3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidine

Hydroxymethylpyrrolidine Intermediate

(R)-3-Hydroxypyrrolidine is protected as its tert-butyl carbamate:

  • Reagents : Boc anhydride, DMAP, THF, 0°C to RT.

  • Yield : >85%.

Mesylation for Leaving Group Activation

The hydroxyl group is converted to a mesylate for nucleophilic displacement:

  • Reagents : Methanesulfonyl chloride, Et₃N, CH₂Cl₂, -10°C to 0°C.

  • Yield : 60–78%.

Nucleophilic Substitution with 5-Fluoropyridin-2-ol

The mesylated pyrrolidine reacts with deprotonated 5-fluoropyridin-2-ol:

  • Conditions : NaH, DMF, 50°C, 12 h.

  • Yield : ~65–75% (estimated from analogous etherifications).

Coupling of Pyridazine and Pyrrolidine Fragments

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro-3-tert-butylpyridazine undergoes SNAr with the pyrrolidine derivative:

  • Conditions : DIPEA, DMF, 90°C, 24 h.

  • Yield : 50–60% (based on similar pyridazine couplings).

Buchwald-Hartwig Amination (Alternative)

For less reactive systems, palladium-catalyzed coupling may be employed:

  • Catalyst : Pd₂(dba)₃, Xantphos.

  • Base : Cs₂CO₃, toluene, 110°C.

Stereochemical Considerations and Resolution

If enantiomerically pure product is required, chiral pool synthesis or enzymatic resolution is necessary. The use of (R)-3-hydroxypyrrolidine as a starting material ensures retention of configuration during mesylation and substitution.

Optimization and Scale-Up Challenges

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) is critical for isolating intermediates.

  • Side Reactions : Over-alkylation of pyridazine or pyrrolidine ring opening under acidic/basic conditions must be controlled.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Key Reference
Pyridazine tert-butylationLithiation-Alkylationn-BuLi, tert-butyl chloroformate, -78°C60–70%
Pyrrolidine mesylationMesylationMsCl, Et₃N, CH₂Cl₂, 0°C60–78%
SNAr CouplingDIPEA, DMF, 90°CNucleophilic substitution50–60%

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl moiety may enhance binding affinity and specificity, while the pyrrolidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyridine derivatives from the Catalog of Pyridine Compounds (2017). While these analogs share functional groups (e.g., pyrrolidine, fluorine, tert-butyl), their pyridine cores differ from the pyridazine system in electronic and steric properties.

Structural and Functional Group Comparisons
Compound Name (Catalog No.) Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Pyridazine 3-tert-butyl, 6-(3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl) Not provided Not provided
(±)-trans-1-tert-Butyl 3-methyl [...] (HB613) Pyridine 4-(2-fluoro-6-pyrrolidin-1-yl-pyridin-3-yl), ester groups C₂₀H₂₈FN₃O₄ 393.45
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)[...] (HB614) Pyridine 2-fluoro-6-pyrrolidin-1-yl, carbamate C₁₄H₂₀FN₃O₂ 281.33
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (HB615) Pyridine 3-iodo, 2-fluoro, tert-butyldimethylsilyloxy-methyl-pyrrolidine C₁₆H₂₆FIN₂OSi 436.38

Key Observations :

Core Heterocycle :

  • The pyridazine core in the target compound is more electron-deficient than pyridine due to adjacent nitrogen atoms. This may enhance reactivity in nucleophilic substitution or metal-catalyzed coupling reactions compared to pyridine analogs .
  • Pyridine derivatives (e.g., HB613–HB615) prioritize stability and synthetic versatility, often serving as intermediates for drug candidates .

Substituent Effects: Fluorine: Present in both the target and HB613–HB615, fluorine enhances metabolic stability and electronegativity. However, in the target compound, fluorine is part of a pyridyloxy moiety, enabling hydrogen bonding, whereas HB613–HB615 feature fluorine directly on the pyridine ring . HB615 replaces tert-butyl with a silyl ether, which may act as a protective group in synthesis . Pyrrolidine: All compounds include pyrrolidin-1-yl groups, which confer conformational flexibility and nitrogen-based hydrogen bonding. The target compound’s pyrrolidine is further substituted with a fluoropyridyloxy group, enhancing steric bulk compared to HB614’s simpler pyrrolidine .

Halogen Variations: HB615 contains iodine, enabling radiolabeling or cross-coupling reactions, whereas the target compound lacks halogens beyond fluorine. therapeutics) .

Biological Activity

3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula C17H22FN3O2C_{17}H_{22}FN_3O_2 and has a molecular weight of approximately 319.38 g/mol. The presence of the fluoropyridine moiety suggests potential interactions with biological targets, particularly in cancer research and enzyme inhibition studies.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, which are crucial in cancer cell proliferation.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of pyridazine derivatives against human cancer cell lines (T-47D and MDA-MB-231). The results showed significant cytotoxicity with IC50 values in the nanomolar range for certain analogs .
    CompoundCell LineIC50 (nM)Mechanism of Action
    11lT-47D15Induction of apoptosis
    11mMDA-MB-23112Cell cycle arrest in G2/M phase
  • Mechanisms of Action : Flow cytometry analysis revealed that treatment with these compounds resulted in increased populations in the G2/M phase and sub-G1 phase, indicating apoptosis induction . The increase in Annexin V positive cells further confirmed apoptotic activity.

Enzyme Inhibition Studies

The compound's structural features suggest it may interact with various kinases. For instance, similar pyridazine derivatives have been tested for their inhibitory effects on CDK2, a key regulator in the cell cycle. The binding affinity was assessed using molecular docking studies, showing promising results for selective inhibition .

Inhibitory Activity Table

Kinase TargetCompoundIC50 (nM)
CDK211a219
PLK115150

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. Modifications to the pyridazine core and substituents like the fluoropyridine enhance binding affinity to targets:

  • Pyridine Substitution : The introduction of fluorine at the 5-position increases lipophilicity and potential interactions with hydrophobic pockets in target proteins.
  • Pyrrolidine Linkage : This moiety contributes to conformational flexibility, which is critical for effective binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine?

  • Methodology : Synthesis typically involves multi-step functionalization of pyridazine and pyrrolidine precursors. For example:

  • Step 1 : Introduce the tert-butyl group via nucleophilic substitution under anhydrous conditions (e.g., using tert-butyl chloride and a base like NaH in THF at 0–5°C).
  • Step 2 : Couple the fluoropyridinyloxy-methylpyrrolidine moiety using Mitsunobu conditions (DIAD, PPh3) or copper-catalyzed Ullmann-type reactions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers optimize reaction yields for introducing the fluoropyridinyloxy-methyl group?

  • Methodology :

  • Use temperature-controlled reactions (e.g., 50–60°C for 12–24 hours) to minimize side reactions.
  • Employ protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) to enhance regioselectivity .
  • Screen catalysts (e.g., Pd(PPh3)4 for cross-coupling) and solvents (DCM, DMF) to improve efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Essential Methods :

  • NMR spectroscopy : Confirm substituent positions via <sup>19</sup>F NMR (fluorine environment) and 2D COSY/NOESY (spatial arrangement).
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts.
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring if chiral centers are present .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoropyridinyl substitution) impact biological activity?

  • Structure-Activity Relationship (SAR) Approach :

  • Systematic substitution : Replace the 5-fluoropyridinyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO2) to evaluate changes in receptor binding.
  • In vitro assays : Test modified analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., HCT-116, MCF-7) to quantify IC50 shifts.
  • Data from analogs : Pyridazine derivatives with trifluoromethyl or methoxy groups showed 2–5× higher cytotoxicity in colon cancer models .

Q. What strategies resolve contradictions in reported synthetic yields for similar pyridazine derivatives?

  • Troubleshooting :

  • Reagent purity : Use freshly distilled DIAD or PPh3 to avoid oxidation byproducts.
  • Solvent drying : Pre-treat DMF with molecular sieves to prevent hydrolysis.
  • Controlled atmosphere : Conduct moisture-sensitive steps under argon/nitrogen .

Q. How can researchers elucidate the mechanism of action for this compound in disease models?

  • Experimental Design :

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins.
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells (e.g., 10 µM dose, 24-hour exposure) to map signaling perturbations.
  • Case study : Pyridazine analogs inhibited NCX ion channels (implicated in heart failure) with IC50 values of 0.75–4.15 µM .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • In silico Methods :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions.
  • Molecular docking : Simulate binding to homology-modeled receptors (e.g., using AutoDock Vina).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

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